
3,6-Dimethyl-2-(phenylsulfanyl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one is an organic compound with a complex structure that includes a benzofuran ring substituted with methyl and phenylthio groups
Vorbereitungsmethoden
The synthesis of 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: Methylation reactions using methylating agents such as methyl iodide.
Addition of the Phenylthio Group:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring or the phenylthio group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylthio group can participate in binding interactions, while the benzofuran ring provides a stable scaffold for these interactions. Pathways involved may include inhibition or activation of specific enzymes or receptors, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one include:
2,6-Dimethyl-5-heptenal: A compound with similar methyl substitutions but different functional groups.
3,6-Dimethyl-2,5-morpholinedione: Another compound with a similar core structure but different substituents.
The uniqueness of 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one lies in its specific combination of the benzofuran ring with methyl and phenylthio groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67808-96-2 |
|---|---|
Molekularformel |
C16H18O2S |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
3,6-dimethyl-2-phenylsulfanyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C16H18O2S/c1-10-8-13(17)15-11(2)16(18-14(15)9-10)19-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9H2,1-2H3 |
InChI-Schlüssel |
LAOAKYGJEBPBDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C(C(O2)SC3=CC=CC=C3)C)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



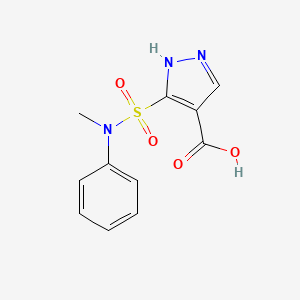

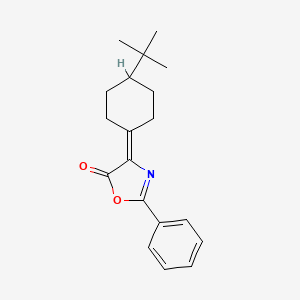

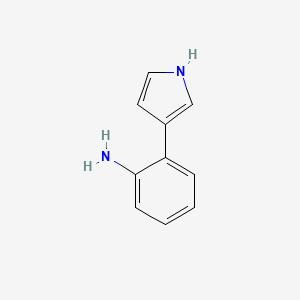
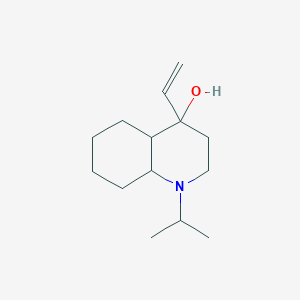

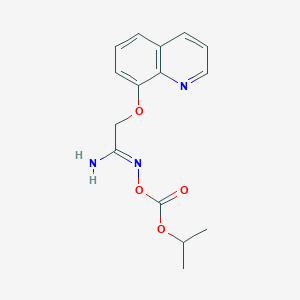

![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
